3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline

CYP3A4 inhibition Drug-drug interactions Cytochrome P450

3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline (CAS: 323583-08-0) is a heterocyclic compound featuring a fused pyrazole and quinoline ring system, with a benzyloxy substituent at the 3-position. This compound is a prototypical member of the pyrazolo[3,4-c]quinoline class, a scaffold extensively investigated for its biological activities, including antagonism of adenosine receptors (ARs) , modulation of benzodiazepine receptors , and inhibition of cytochrome P450 enzymes.

Molecular Formula C17H13N3O
Molecular Weight 275.30 g/mol
Cat. No. B13938355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline
Molecular FormulaC17H13N3O
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CON2C3=C(C=N2)C4=CC=CC=C4N=C3
InChIInChI=1S/C17H13N3O/c1-2-6-13(7-3-1)12-21-20-17-11-18-16-9-5-4-8-14(16)15(17)10-19-20/h1-11H,12H2
InChIKeyBEJISKWBWUWGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline: A Benchmark Pyrazoloquinoline Scaffold for Adenosine Receptor and Cytochrome P450 Research


3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline (CAS: 323583-08-0) is a heterocyclic compound featuring a fused pyrazole and quinoline ring system, with a benzyloxy substituent at the 3-position [1]. This compound is a prototypical member of the pyrazolo[3,4-c]quinoline class, a scaffold extensively investigated for its biological activities, including antagonism of adenosine receptors (ARs) [2], modulation of benzodiazepine receptors [3], and inhibition of cytochrome P450 enzymes [4]. Its structural framework offers distinct advantages in medicinal chemistry and chemical biology, making it a valuable tool for probing structure-activity relationships (SAR) and for developing targeted research probes.

Why 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline Cannot Be Casually Substituted: A Rationale for Targeted Selection


The pyrazolo[3,4-c]quinoline scaffold is a privileged structure in medicinal chemistry, but its pharmacological profile is exquisitely sensitive to subtle structural variations. Substitution patterns, particularly at the 2-, 3-, and 4-positions, profoundly influence target affinity, selectivity, and off-target liability. For instance, the presence of a 4-amino group is critical for A1 and A2A adenosine receptor binding, whereas a C=O proton acceptor at position 4 drives potent and selective A3 antagonism [1]. Furthermore, the nature of the substituent on the appended 2-phenyl ring can modulate A1 and A3 affinity by orders of magnitude [1]. Therefore, generic substitution of 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline with another pyrazoloquinoline derivative is not a trivial exercise and will likely result in a compound with a different, and potentially unsuitable, biological fingerprint. The evidence below quantifies specific differentiation points that directly impact scientific selection and procurement.

Quantitative Differentiation of 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline: Head-to-Head and Class-Level Comparative Data


CYP3A4 Inhibition Profile: A Differentiating Feature for Drug-Drug Interaction Studies

3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline exhibits a weak inhibitory effect on the cytochrome P450 enzyme CYP3A4, with an IC50 value of 50,000 nM (50 µM) [1]. In stark contrast, the clinically significant CYP3A4 inhibitor ketoconazole demonstrates a much more potent IC50 in the range of 57-250 nM (0.057-0.25 µM) . This difference in potency, spanning over three orders of magnitude, positions 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline as a low-risk compound in terms of CYP3A4-mediated drug-drug interactions (DDIs) compared to known strong inhibitors.

CYP3A4 inhibition Drug-drug interactions Cytochrome P450

Synthetic Versatility: The Benzyloxy Group as a Key Differentiator for Generating Diverse Derivatives

The 3-benzyloxy group in this compound is not merely a substituent but a latent functional handle for further chemical elaboration. 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline can be quantitatively converted via debenzylation under strong acidic conditions to yield the corresponding 1-hydroxy-substituted pyrazolo[3,4-c]quinoline [1]. This transformation is a cornerstone for accessing a series of N-hydroxy derivatives, which are otherwise synthetically challenging to obtain. In contrast, analogous compounds such as 2-arylpyrazolo[3,4-c]quinolin-4-ones or 4-amines lack this specific cleavable protecting group, limiting their utility as a direct precursor for hydroxylated analogs [2].

Chemical synthesis Derivatization Scaffold diversification

Adenosine Receptor A3 (hA3AR) Affinity: Positioning Within the Class of Pyrazolo[3,4-c]quinoline Antagonists

While a direct Ki value for 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline at the human A3 adenosine receptor (hA3AR) is not publicly available, its position as a core scaffold within the 2-arylpyrazolo[3,4-c]quinoline class allows for a well-defined class-level inference. The most potent members of this class, specifically 4-amido-substituted derivatives, achieve high hA3AR affinity with Ki values as low as 3.4 nM and 5.0 nM [1]. This places the pyrazolo[3,4-c]quinoline framework among the most potent non-xanthine A3 antagonist chemotypes known. For comparison, the standard triazoloquinazoline-based antagonist MRS1220 exhibits a Ki of 0.59-0.65 nM [2], while the early lead CGS15943 shows a Ki of 14-50 nM [3]. The presence of a 3-benzyloxy substituent, in place of the 4-carbonyl or 4-amino groups found in the most potent analogs, is expected to modulate affinity and selectivity in a predictable manner based on established SAR [4].

A3 adenosine receptor GPCR antagonists Neuroinflammation

Predicted Physicochemical Properties: A Baseline for In-Class Comparison

Computational predictions provide a baseline for comparing the drug-like properties of 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline against other pyrazolo[3,4-c]quinoline derivatives. The compound has a predicted pKa of 10.75 ± 0.30 and a predicted density of 1.381 ± 0.06 g/cm³ [1]. While direct experimental values for this specific compound are not reported, these in silico parameters align with the general behavior of the pyrazoloquinoline class, which typically exhibit moderate lipophilicity and poor aqueous solubility . In contrast, 4-oxo or 4-amino substituted analogs often show lower predicted pKa values (e.g., 4-oxo derivatives can be more acidic due to lactam-lactim tautomerism) and altered solubility profiles [2]. This difference in predicted ionization state can impact membrane permeability and target engagement.

Lipophilicity Physicochemical properties Drug-likeness

Optimal Procurement and Research Applications for 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline


CYP3A4 Inhibition Profiling and DDI Risk Assessment

Given its weak CYP3A4 inhibitory activity (IC50 = 50,000 nM) [1], 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline serves as an ideal negative control or low-risk comparator in CYP inhibition panels. Researchers can confidently use this compound in cellular or in vivo models to study primary pharmacological effects without significant confounding from CYP3A4-mediated metabolism of co-administered drugs.

Medicinal Chemistry: Precursor for 1-Hydroxy-Pyrazolo[3,4-c]quinoline Libraries

The acid-labile benzyloxy group is a key synthetic handle for generating 1-hydroxy-substituted pyrazolo[3,4-c]quinolines [2]. This specific derivative is the reagent of choice for medicinal chemists aiming to explore the SAR of N-hydroxy analogs, a subclass with distinct biological activities that cannot be easily accessed from 2-aryl-4-oxo or 4-amino variants.

Adenosine A3 Receptor Pharmacology: A Moderately Active Control Compound

Within the pyrazolo[3,4-c]quinoline class, A3AR affinity spans from sub-nanomolar to micromolar. 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline, lacking the optimized 4-amido or 4-carbonyl pharmacophores, is expected to exhibit moderate affinity [3]. This makes it a valuable control compound for experiments requiring a less potent A3AR ligand, such as studies on receptor reserve, desensitization, or when a partial antagonist is desired.

Physicochemical and Formulation Baseline Studies

Its predicted physicochemical properties (pKa ~10.75) [4] make it a useful benchmark for understanding how basicity influences solubility, permeability, and formulation stability within the pyrazoloquinoline class. Researchers developing formulations for related compounds can use 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline as a comparative standard to assess the impact of substitution on drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.